5-(4-Phenoxybutoxy)psoralen
Overview
Description
5-(4-Phenoxybutoxy)psoralen, commonly known as PAP-1, is a selective small molecule inhibitor of the Kv1.3 voltage-gated potassium channel. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases. PAP-1 is known for its high selectivity and potency, making it a valuable tool in both research and clinical settings .
Mechanism of Action
Target of Action
5-(4-Phenoxybutoxy)psoralen, also known as PAP-1, primarily targets the Kv1.3 voltage-gated potassium channels . These channels are predominantly found on the cell membranes of activated effector memory T-cells (TEMs) . The Kv1.3 channels play a crucial role in the activation and proliferation of TEMs, which are key players in the development of autoimmune diseases .
Mode of Action
PAP-1 shows a higher selectivity for Kv1.3 channels than other Kv1 family members . It acts as a blocker of these channels, resulting in their inhibition . The blockade of Kv1.3 channels by PAP-1 leads to membrane depolarization . This action effectively suppresses the proliferation of TEMs .
Biochemical Pathways
The primary biochemical pathway affected by PAP-1 is the potassium ion transport through Kv1.3 channels. By blocking these channels, PAP-1 disrupts the normal functioning of TEMs, leading to their reduced proliferation . This has downstream effects on immune responses, particularly those related to autoimmune diseases .
Pharmacokinetics
When administered intravenously, PAP-1 shows a half-life of 6.4 hours . The volume of distribution suggests extensive distribution into extravascular compartments . When orally administered, PAP-1 is efficiently absorbed . These properties indicate that PAP-1 has good bioavailability.
Result of Action
The inhibition of Kv1.3 channels by PAP-1 leads to membrane depolarization and suppression of TEM proliferation . This results in a reduction in the immune responses mediated by these cells . In rat models, PAP-1 is known to delay the onset of diabetes . It might also be used in the treatment of psoriasis and other autoimmune diseases mediated by TEMs .
Biochemical Analysis
Biochemical Properties
5-(4-Phenoxybutoxy)psoralen shows higher selectivity for Kv1.3 than other Kv1 family members . The blockade of Kv1.3 by this compound results in membrane depolarization . This inhibition of Kv1.3 leads to the suppression of effector memory T-cell proliferation and function .
Cellular Effects
This compound has been shown to influence cell function by interfering with the activation and proliferation of effector memory T cells . These cells are crucial in the development of autoimmune diseases . By blocking Kv1.3, this compound reduces the secretion of TNFα by adipose tissue but does not affect the secretion of IL-6 .
Molecular Mechanism
This compound acts by preferentially binding to the C-type inactivated state of the Kv1.3 channel . This results in a use-dependent blockade of Kv1.3 . The compound exhibits selectivity for Kv1.3 over a range of 22 ion channels, including potassium, sodium, calcium, and chloride channels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to effectively suppress the proliferation of effector memory T cells in vitro . When administered intravenously, this compound showed a half-life of 6.4 hours .
Dosage Effects in Animal Models
In animal models, specifically rats, this compound has been shown to inhibit ovalbumin-induced delayed-type hypersensitivity at a dose of 3 mg/kg .
Metabolic Pathways
The metabolic pathways of this compound involve hydroxylation and O-dealkylation . Five phase-I metabolites of this compound have been identified in Sprague-Dawley rats .
Transport and Distribution
Its volume of distribution suggests extensive distribution into extravascular compartments .
Subcellular Localization
It is known that Kv1.3 channels, which this compound selectively blocks, are predominantly found on the cell membranes of activated effector memory T-cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PAP-1 involves the reaction of 5-methoxypsoralen with 4-phenoxybutyl bromide. The reaction typically takes place in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
While specific industrial production methods for PAP-1 are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves scaling up the reaction while maintaining stringent control over reaction conditions to ensure consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
PAP-1 undergoes various chemical reactions, including:
Oxidation: PAP-1 can be oxidized under specific conditions, although this is not a primary reaction pathway for its use.
Substitution: The phenoxy group in PAP-1 can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Reduction: Reduction reactions are less common for PAP-1 but can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride can be employed, although this is less common for PAP-1.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of PAP-1 with different functional groups attached to the phenoxy ring .
Scientific Research Applications
PAP-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the Kv1.3 potassium channel and its role in cellular processes.
Biology: Employed in research on T-cell function and autoimmune diseases.
Medicine: Investigated for its potential therapeutic effects in conditions such as multiple sclerosis and type-1 diabetes.
Industry: Utilized in the development of new pharmaceuticals targeting the Kv1.3 channel
Comparison with Similar Compounds
Similar Compounds
Psora-4: Another phenoxyalkoxypsoralen compound with similar Kv1.3 inhibitory properties but less selectivity compared to PAP-1.
Correolide: A natural product that inhibits Kv1.3 but also affects other potassium channels, making it less selective.
ShK-186: A peptide derived from sea anemone toxin with high selectivity for Kv1.3 but different structural properties compared to PAP-1
Uniqueness of PAP-1
PAP-1 stands out due to its high selectivity for the Kv1.3 channel over other potassium channels, including Kv1.5, Kv2.1, and Kv3.1. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, PAP-1 does not exhibit cytotoxic or phototoxic effects, making it a safer option for research and potential clinical use .
Properties
IUPAC Name |
4-(4-phenoxybutoxy)furo[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c22-20-9-8-16-19(26-20)14-18-17(10-13-24-18)21(16)25-12-5-4-11-23-15-6-2-1-3-7-15/h1-3,6-10,13-14H,4-5,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINMYBBFQRSVLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461776 | |
Record name | 5-(4-Phenoxybutoxy)psoralen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870653-45-5 | |
Record name | PAP-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870653455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Phenoxybutoxy)psoralen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Phenoxybutoxy)psoralen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAP-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A62C114Q0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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